molecular formula C5H4Br2N2 B1592060 2,5-Dibromopyridin-4-amine CAS No. 221241-37-8

2,5-Dibromopyridin-4-amine

Cat. No. B1592060
M. Wt: 251.91 g/mol
InChI Key: MNGXHTUVJIPLKB-UHFFFAOYSA-N
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Description

2,5-Dibromopyridin-4-amine is a synthetic organic compound that has been used in various scientific research applications . It is an aromatic heterocyclic amine with a chemical formula of C5H4Br2N2 . It is a colorless solid that is typically used as a reagent in organic synthesis.


Molecular Structure Analysis

The molecular structure of 2,5-Dibromopyridin-4-amine is characterized by a pyridine ring substituted with two bromine atoms and one amine group . The InChI code for this compound is 1S/C5H4Br2N2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) .


Physical And Chemical Properties Analysis

2,5-Dibromopyridin-4-amine is a solid at room temperature . It has a molecular weight of 251.91 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Catalyzed Amination

Ji, Li, and Bunnelle (2003) demonstrated the use of 2,5-dibromopyridin-4-amine in amination reactions. Their study, "Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex," reported high yields and excellent chemoselectivity in amination of polyhalopyridines, using 2,5-dibromopyridine as a key substrate (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Copper Catalysis

Lang, Zewge, Houpis, and VolanteRalph (2001) explored the use of bromopyridine in copper-catalyzed amination reactions. Their research, "Amination of aryl halides using copper catalysis," achieved excellent yields, showcasing the efficiency of bromopyridine derivatives in such processes (F. Lang, D. Zewge, I. Houpis, & P. VolanteRalph, 2001).

Organic Synthesis

Londregan, Jennings, and Wei (2010) contributed to organic synthesis by presenting a one-pot amination procedure for 2-aminopyridines, utilizing pyridine-N-oxides and showing the versatility of bromopyridine derivatives in organic chemistry (Allyn T. Londregan, S. Jennings, & Liuqing Wei, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2,5-dibromopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGXHTUVJIPLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620754
Record name 2,5-Dibromopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromopyridin-4-amine

CAS RN

221241-37-8
Record name 2,5-Dibromopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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